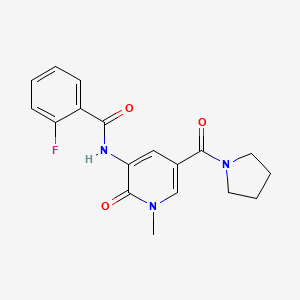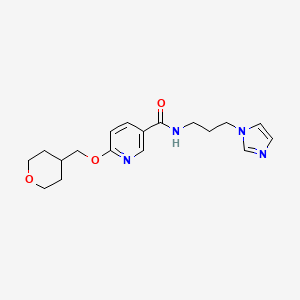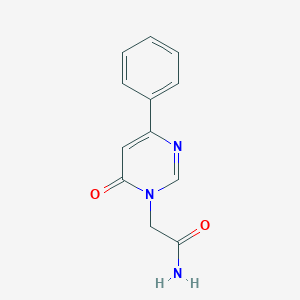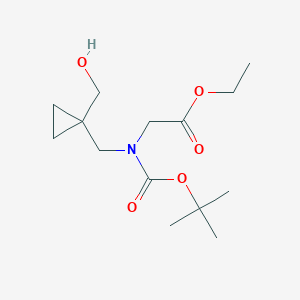![molecular formula C18H12FN5O3 B2906261 1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852450-88-5](/img/structure/B2906261.png)
1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, with a fluorophenyl group attached at the 1-position and a nitrobenzyl group attached at the 5-position. The presence of the fluorine and nitro groups could significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is electron-withdrawing, which could make the benzyl ring more susceptible to electrophilic attack. The fluorine atom on the phenyl ring is also an electron-withdrawing group, which could influence the reactivity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the nitro and fluoro groups could influence the compound’s polarity, solubility, and stability .Safety and Hazards
As with any chemical compound, handling “1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-13-3-7-14(8-4-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-1-5-15(6-2-12)24(26)27/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPHAAKNWWOCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2906182.png)
![N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2906183.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2906185.png)

![1-(3-Methoxyphenyl)-4-{[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2906190.png)
![2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906191.png)
![N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide](/img/structure/B2906193.png)


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylpropanamide](/img/structure/B2906196.png)
